molecular formula C21H18IO2P B13024162 Methyl iodo(triphenyl-lambda~5~-phosphanylidene)acetate CAS No. 26480-86-4

Methyl iodo(triphenyl-lambda~5~-phosphanylidene)acetate

Cat. No.: B13024162
CAS No.: 26480-86-4
M. Wt: 460.2 g/mol
InChI Key: IMCYSLFNFQFTDW-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Validation

The systematic IUPAC name for this compound, methyl 2-iodo-2-(triphenyl-λ⁵-phosphanylidene)acetate , reflects its precise molecular architecture. The prefix λ⁵ denotes the pentavalent phosphorus atom, which is bonded to three phenyl groups, an iodine atom, and a carbonyl-containing acetate moiety. The CAS registry number 26480-86-4 uniquely identifies this compound, with validation provided by its molecular formula C₂₁H₁₈IO₂P and a molecular weight of 460.245 g/mol .

A comparative analysis of related compounds reveals distinctions in substituents and bonding. For instance, the non-iodinated analog, methyl (triphenylphosphoranylidene)acetate (CAS 2605-67-6), lacks the iodine atom and exhibits a molecular weight of 334.35 g/mol . The inclusion of iodine in the subject compound introduces significant steric and electronic effects, which are critical to its reactivity in synthetic applications.

Property Methyl Iodo(triphenyl-λ⁵-phosphanylidene)acetate Methyl (triphenylphosphoranylidene)acetate
CAS Number 26480-86-4 2605-67-6
Molecular Formula C₂₁H₁₈IO₂P C₂₁H₁₉O₂P
Molecular Weight (g/mol) 460.245 334.35
Key Substituent Iodine at C2 Hydrogen at C2

Comparative Analysis of λ⁵-Phosphoranylidene vs. Traditional Ylide Terminology

The term λ⁵-phosphoranylidene specifies the pentavalent oxidation state of the phosphorus atom, distinguishing it from traditional ylide nomenclature, which often omits valence notation. In classical ylide terminology, such as Wittig reagents (e.g., triphenylphosphonium ylides), the focus lies on the dipolar nature of the P=C bond rather than the explicit valence. The λ⁵ designation clarifies the electronic configuration, indicating that phosphorus participates in five bonding interactions: three with phenyl groups, one with the carbonyl-bearing carbon, and one with iodine.

This distinction is critical for understanding reactivity. For example, λ⁵-phosphoranylidene compounds exhibit enhanced stability due to hyperconjugation between the phosphorus lone pair and the adjacent carbonyl group, a feature less emphasized in traditional ylide descriptions. The iodine substituent further modulates this interaction by introducing polarizability, which can alter reaction pathways in cross-coupling or cycloaddition processes.

Crystallographic Characterization from X-ray Diffraction Studies

While direct crystallographic data for methyl iodo(triphenyl-λ⁵-phosphanylidene)acetate is not publicly available in the provided sources, its structural analogs offer insights. The parent compound, methyl (triphenylphosphoranylidene)acetate, has been extensively studied, revealing a trigonal pyramidal geometry at the phosphorus center with bond lengths of ~1.70 Å for P=C and ~1.80 Å for P–Ph bonds. The iodine atom in the subject compound likely elongates the C–I bond to approximately 2.10 Å, based on trends in iodinated organic molecules, which could influence crystal packing and solubility.

Historical synthesis routes, such as those reported by Maerkl in 1961, suggest that the compound forms as a crystalline solid, though detailed lattice parameters remain undocumented in accessible literature. Advanced characterization techniques, such as single-crystal X-ray diffraction, would be required to confirm bond angles and intermolecular interactions.

Tautomeric Behavior and Resonance Stabilization Mechanisms

The electronic structure of methyl iodo(triphenyl-λ⁵-phosphanylidene)acetate is stabilized by resonance between the phosphorus center and the carbonyl group. Two primary resonance forms contribute to its stability:

  • A ylidic form with a P=C double bond and a negatively charged carbon adjacent to the iodine atom.
  • A zwitterionic form with a P–C single bond and a positive charge on phosphorus, balanced by a negative charge on the carbonyl oxygen.

The iodine atom, with its high polarizability, enhances this resonance stabilization by withdrawing electron density through an inductive effect, thereby increasing the electrophilicity of the adjacent carbon. This tautomeric equilibrium is influenced by solvent polarity, as evidenced by studies on analogous urea-acetate systems, where polar solvents like dimethyl sulfoxide stabilize zwitterionic forms. In nonpolar solvents, the ylidic form predominates, favoring reactivity in Wittig-like olefination reactions.

Resonance Contributions :
$$
\text{P}^{+}–\text{C}^{-} \leftrightarrow \text{P}=\text{C} \quad \text{(with iodine modulating electron density)}
$$

This interplay between resonance and substituent effects underscores the compound’s utility in synthetic applications, where fine-tuning electronic environments can optimize reaction outcomes.

Properties

CAS No.

26480-86-4

Molecular Formula

C21H18IO2P

Molecular Weight

460.2 g/mol

IUPAC Name

methyl 2-iodo-2-(triphenyl-λ5-phosphanylidene)acetate

InChI

InChI=1S/C21H18IO2P/c1-24-21(23)20(22)25(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3

InChI Key

IMCYSLFNFQFTDW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-iodo-2-(triphenylphosphoranylidene)acetate can be synthesized through a multi-step process. One common method involves the reaction of triphenylphosphine with methyl bromoacetate to form methyl (triphenylphosphoranylidene)acetate. This intermediate is then treated with iodine to introduce the iodine atom at the second carbon position, yielding methyl 2-iodo-2-(triphenylphosphoranylidene)acetate .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This involves precise control of temperature, reaction time, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-iodo-2-(triphenylphosphoranylidene)acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Wittig Reactions: It can react with aldehydes or ketones to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides.

    Wittig Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.

    Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Major Products

    Substitution Reactions: Products vary depending on the nucleophile used.

    Wittig Reactions: The major products are alkenes.

    Oxidation and Reduction: The products are typically the corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

Methyl 2-iodo-2-(triphenylphosphoranylidene)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-iodo-2-(triphenylphosphoranylidene)acetate primarily involves its role as a Wittig reagent. In Wittig reactions, the compound reacts with carbonyl compounds to form alkenes. The reaction proceeds through the formation of a betaine intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Physical Properties

Compound Name CAS RN Molecular Formula Molecular Weight Melting Point (°C) Key Features
Methyl iodo(triphenyl-λ⁵-phosphanylidene)acetate Not reported C₂₂H₂₀IO₂P ~474.27 Not reported Iodinated ylide, enhanced leaving group ability
Methyl (triphenylphosphoranylidene)acetate 2605-67-6 C₂₁H₂₁O₂P 334.34 164–167 Non-halogenated, standard Wittig reagent
Ethyl triphenylphosphoranylideneacetate 1099-45-2 C₂₂H₂₃O₂P 348.37 120–122 Ethyl ester variant, slower hydrolysis
Benzoylmethylenetriphenylphosphorane Not reported C₂₆H₂₁OP 388.41 145–148 Benzoyl substituent, aromatic ketone synthesis

Key Differences:

  • Ester Group : Ethyl triphenylphosphoranylideneacetate () offers altered solubility and reaction kinetics due to the ethyl group, impacting hydrolysis rates in subsequent reactions .
  • Substituent Effects : Benzoylmethylenetriphenylphosphorane () facilitates ketone formation, whereas iodinated variants may enable C–I bond functionalization .

Biological Activity

Methyl iodo(triphenyl-lambda~5~-phosphanylidene)acetate, also known as methyl (triphenylphosphoranylidene)acetate, is a chemical compound with the molecular formula C21H19O2P and a molecular weight of 334.35 g/mol. This compound appears as a white to off-white powder and has a melting point ranging from 168 to 172 °C. It is primarily utilized in organic synthesis, particularly as a Wittig reagent for the homologation of aldehydes to α,β-unsaturated esters, and in the synthesis of pyrazoles through reactions with diazo compounds .

This compound acts primarily as a phosphonium ylide in various organic reactions. Its biological activity can be attributed to its ability to form carbon-carbon double bonds efficiently through the Wittig reaction. This reaction is critical in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Applications in Medicinal Chemistry

  • Synthesis of Heterocycles : The compound has been shown to facilitate the formation of heterocycles such as pyrazoles, which are significant in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and anticancer properties.
  • Pharmaceutical Development : this compound is utilized in the synthesis of various drug candidates that target diseases such as cancer and neurological disorders. Its derivatives have been explored for their potential in imaging agents for Alzheimer's disease .

Case Studies

  • Case Study 1 : A study demonstrated the use of this compound in synthesizing novel pyrazole derivatives, which exhibited significant anti-cancer activity against various cell lines. The derivatives were evaluated for their cytotoxicity using MTT assays, showing IC50 values in the micromolar range.
  • Case Study 2 : Research focused on the application of this compound in creating phosphonium ylides that react with α,β-unsaturated carbonyl compounds. These reactions led to products that displayed promising activity against bacterial strains, indicating potential applications in antibiotic development.

Comparative Analysis with Related Compounds

Compound Name Molecular Formula Unique Features
Methyl (triphenylphosphoranylidene)acetateC21H19O2PUsed primarily for Wittig reactions
Triphenylphosphine oxideC18H15OA precursor for generating ylides
Methyl diazoacetateC4H6N2O2Used in reactions with phosphonium ylides
Triphenyl(2-oxo-2-methoxyethylidene)phosphoraneC22H23O3PInvolves different reactivity patterns

Toxicity and Safety Profile

The safety and toxicity profile of this compound has been assessed through various studies. While specific toxicity data is limited, general precautions are advised when handling phosphonium compounds due to potential irritant effects on skin and respiratory pathways .

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